molecular formula C11H11NO B3247286 2-(Chroman-4-yl)acetonitrile CAS No. 180917-10-6

2-(Chroman-4-yl)acetonitrile

Cat. No. B3247286
CAS RN: 180917-10-6
M. Wt: 173.21 g/mol
InChI Key: KZYXMJQRCNOPEB-UHFFFAOYSA-N
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Description

2-(Chroman-4-yl)acetonitrile is a heterocyclic compound with a chromanone framework. It plays a crucial role as a building block in medicinal chemistry, enabling the isolation, design, and synthesis of novel lead compounds. Structurally, it differs slightly from chromone due to the absence of a double bond between C-2 and C-3. Despite this minor difference, it exhibits significant variations in biological activities .


Synthesis Analysis

The synthesis of 2-(Chroman-4-yl)acetonitrile involves doubly decarboxylative, photoredox reactions. Two independent decarboxylation processes occur: the first initiates the cycle, and the second completes the transformation. Key parameters for success include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere. The protocol is applicable to coumarin-3-carboxylic acids, chromone-3-carboxylic acids, and N-(acyloxy)phthalimide precursors .


Molecular Structure Analysis

The molecular structure of 2-(Chroman-4-yl)acetonitrile consists of a chromanone ring system. This framework serves as a privileged structural motif found in various natural products and bioactive molecules. Notably, it appears in compounds like soulamarin (used in folk medicine), recedensolide (with anti-cancer activity), and flavanones (associated with reducing chronic disease risk) .


Chemical Reactions Analysis

The addition of free radicals to electron-deficient olefins, known as the Giese reaction, plays a significant role in the synthesis of 2-(Chroman-4-yl)acetonitrile. Recent advancements in photocatalysis have expanded the synthetic potential of this reaction. N-(acyloxy)phthalimides are used to generate free radicals via one-electron reduction and subsequent decarboxylation. This method has been successfully applied to various electron-poor olefins .

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXMJQRCNOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chroman-4-yl)acetonitrile

Synthesis routes and methods

Procedure details

The unsaturated compound obtained in Step A (Z+E mixture), solubilised in ethanol (20 ml), is introduced into the reactor of a Parr apparatus. 10% (by weight) palladium-on-carbon is then added. The double bond is hydrogenated at a pressure of 45 psi for 12 hours. The catalyst is removed by filtration; the solvent is then evaporated. The residual oil is purified on a silica column eluted by a mixture of AcOEt/PE 3/7. Colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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